molecular formula C17H15ClN4OS B6558227 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]acetamide CAS No. 1040656-46-9

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B6558227
CAS No.: 1040656-46-9
M. Wt: 358.8 g/mol
InChI Key: BEPROEQPDFPCAQ-UHFFFAOYSA-N
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Description

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Amination: The thiazole intermediate is then reacted with 3-chloroaniline to introduce the 3-chlorophenylamino group.

    Acetamide Formation: The final step involves the reaction of the thiazole derivative with 2-pyridinemethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening methods to identify the best reaction conditions and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols, in solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(3-bromophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]acetamide
  • 2-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]acetamide
  • 2-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]acetamide

Uniqueness

The uniqueness of 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain molecular targets, while the pyridin-2-ylmethyl group can improve its solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c18-12-4-3-6-13(8-12)21-17-22-15(11-24-17)9-16(23)20-10-14-5-1-2-7-19-14/h1-8,11H,9-10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPROEQPDFPCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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